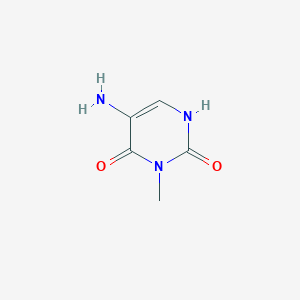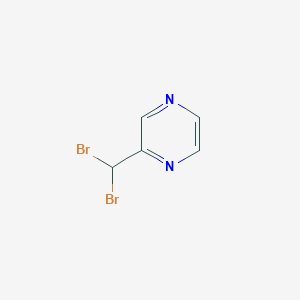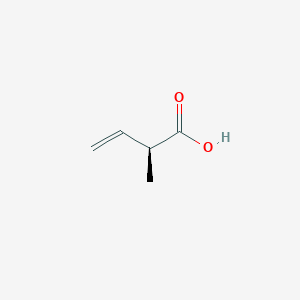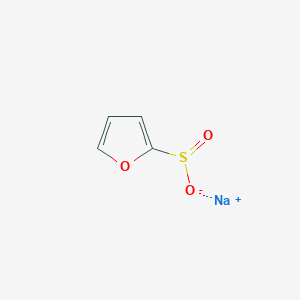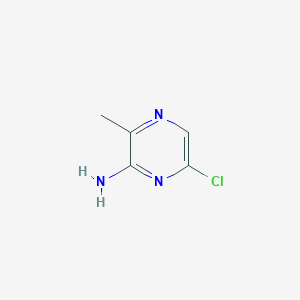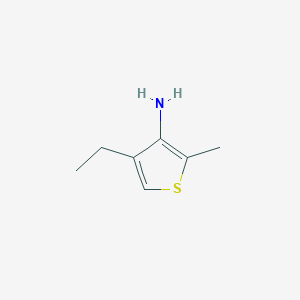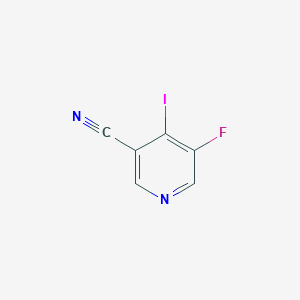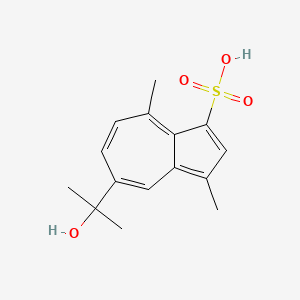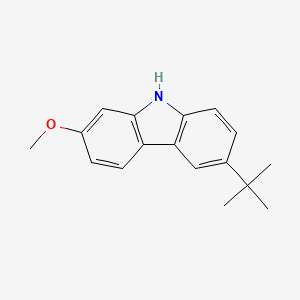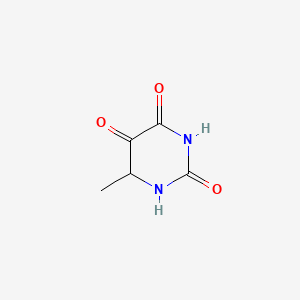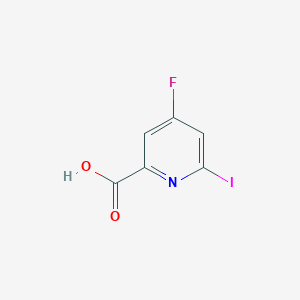
4-Fluoro-6-iodopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-iodopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of fluorine and iodine atoms at the 4th and 6th positions of the pyridine ring, respectively
Preparation Methods
The synthesis of 4-Fluoro-6-iodopicolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions . Another approach involves the use of fluorinated and iodinated precursors, followed by selective functionalization to introduce the desired substituents .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimization for large-scale production. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-6-iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms makes the compound amenable to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less frequently reported.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for the synthesis and functionalization of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
4-Fluoro-6-iodopicolinic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
4-Fluoro-6-iodopicolinic acid can be compared with other halogenated picolinic acids, such as:
- 4-Chloro-6-iodopicolinic acid
- 4-Bromo-6-iodopicolinic acid
- 4-Fluoro-6-chloropicolinic acid
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of fluorine and iodine in this compound imparts distinct properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H3FINO2 |
|---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
4-fluoro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
InChI Key |
MXKCDDWEJPHLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)
